molecular formula C17H16N2O3 B4571801 N-(2-furylmethyl)-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide

N-(2-furylmethyl)-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide

Cat. No.: B4571801
M. Wt: 296.32 g/mol
InChI Key: DSGOETINKVSGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.11609238 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Therapeutic Applications in Viral Infections

    • A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, particularly in the treatment of Japanese encephalitis. This compound, closely related to N-(2-furylmethyl)-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide, demonstrated a decrease in viral load and increased survival in infected mice (Ghosh et al., 2008).
  • Antimicrobial Properties

    • Compounds similar to this compound, specifically 2-(Quinolin-4-yloxy)acetamides, have shown potent in vitro inhibition of Mycobacterium tuberculosis growth, including drug-resistant strains, with minimal toxicity to mammalian cells (Pissinate et al., 2016).
  • Structural and Chemical Properties

    • The structural aspects of similar amide-containing isoquinoline derivatives were studied, revealing unique properties when treated with different acids. These compounds formed gels or crystalline solids depending on the acid used, which could be pertinent in developing novel materials or chemical processes (Karmakar et al., 2007).
  • Synthesis and Application in Chemistry

    • Novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, which are structurally related to this compound, have been synthesized through a Passerini three-component reaction. These compounds hold potential in various chemical applications due to their efficient synthesis and functional properties (Taran et al., 2014).
  • Applications in Biological Sensing

    • A chemosensor based on quinoline, similar to the studied compound, was developed for detecting Zn2+ concentrations in living cells and aqueous solutions. This indicates the potential of this compound derivatives in biological and environmental sensing applications (Park et al., 2015).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methyl-2-oxoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-9-17(21)19(15-7-3-2-6-14(12)15)11-16(20)18-10-13-5-4-8-22-13/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGOETINKVSGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.